Home > Products > Screening Compounds P28151 > 4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile
4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile - 78370-66-8

4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile

Catalog Number: EVT-3420402
CAS Number: 78370-66-8
Molecular Formula: C16H13NO
Molecular Weight: 235.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile is a complex organic compound characterized by its unique structural features and potential applications in medicinal chemistry. This compound falls under the category of substituted benzonitriles, which are known for their diverse biological activities. Its structure includes an indene moiety, which contributes to its chemical reactivity and interaction with biological targets.

Source

The compound can be synthesized through various organic reactions involving indene derivatives and benzonitriles. Its synthesis has been explored in the context of developing new pharmaceuticals, particularly those exhibiting antimicrobial properties and other biological activities.

Classification

4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile is classified as an organic compound, specifically a substituted benzonitrile. It features a hydroxyl group and an indene structure, making it relevant in the study of heterocyclic compounds and their derivatives.

Synthesis Analysis

Methods

The synthesis of 4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available starting materials such as indene derivatives and appropriate benzonitriles.
  2. Reactions: Common methods include the reaction of 2-hydroxyindene with benzonitrile under acidic conditions or through catalytic processes that facilitate nucleophilic substitution.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Technical Details

In one reported synthesis, the reaction conditions involved heating the reactants in a solvent like dimethyl sulfoxide, followed by purification steps that may include solvent extraction and drying under reduced pressure. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile can be represented as follows:

C17H15NO\text{C}_{17}\text{H}_{15}\text{N}\text{O}

This indicates that the compound consists of 17 carbon atoms, 15 hydrogen atoms, one nitrogen atom, and one oxygen atom.

Data

Key structural features include:

  • A hydroxyl group (-OH) attached to the indene ring.
  • A benzonitrile group (-C≡N), which is known for its reactivity in electrophilic aromatic substitution reactions.
  • The presence of stereocenters in the indene structure adds complexity to its stereochemistry.
Chemical Reactions Analysis

Reactions

4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile can participate in various chemical reactions:

  1. Electrophilic Aromatic Substitution: The presence of the hydroxyl group enhances the electron density on the aromatic ring, making it more susceptible to electrophilic attack.
  2. Nucleophilic Reactions: The nitrile group can undergo hydrolysis to yield corresponding carboxylic acids under acidic or basic conditions.
  3. Condensation Reactions: The compound can also react with amines to form substituted amides or other derivatives.

Technical Details

The reaction mechanisms typically involve:

  • Formation of a carbocation intermediate during electrophilic substitution.
  • Nucleophilic attack on the carbon atom of the nitrile group leading to hydrolysis or further functionalization.
Mechanism of Action

Process

The mechanism of action for 4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile in biological systems is not fully elucidated but can be hypothesized based on its structural features:

  1. Binding Interactions: The compound may interact with specific biological targets through hydrogen bonding facilitated by the hydroxyl group.
  2. Enzyme Inhibition: It could act as an inhibitor for certain enzymes due to its ability to mimic substrate structures or bind to active sites.

Data

In vitro studies may provide insights into its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles.

Physical and Chemical Properties Analysis

Physical Properties

4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile typically exhibits:

  • A melting point that varies depending on purity but generally falls within a specific range indicative of crystalline solids.
  • Solubility characteristics that depend on solvent polarity; it may dissolve well in organic solvents like ethanol or dimethyl sulfoxide.

Chemical Properties

Key chemical properties include:

  • Reactivity towards electrophiles due to the presence of electron-rich aromatic systems.
  • Stability under standard laboratory conditions but may degrade upon prolonged exposure to light or moisture.
Applications

Scientific Uses

4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile has potential applications in various fields:

  1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting bacterial infections or other diseases.
  2. Material Science: Its unique structural features may allow it to be used in creating advanced materials with specific electronic or optical properties.
  3. Research Tool: It can serve as a model compound in studies exploring the reactivity of indene derivatives and their biological implications.
Introduction to the Pharmacological Significance of 4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile

Role in Non-Dopaminergic Neurological Therapeutics

The compound exhibits potent and selective antagonism at adenosine A₂A receptors (A₂AR), a key GPCR target in basal ganglia circuitry. This antagonism modulates glutamate and GABA release without direct dopamine receptor interaction, offering therapeutic advantages for Parkinson's disease management by potentially reducing L-DOPA-induced dyskinesias [3]. Beyond movement disorders, its A₂AR blockade demonstrates neuroprotective effects in preclinical models through suppression of neuroinflammatory pathways mediated by microglial activation. The compound's ability to cross the blood-brain barrier is facilitated by moderate lipophilicity (calculated LogP: 2.61) and low polar surface area (44.02 Ų) [4], enabling central activity.

Table 1: Neurological Targets and Therapeutic Implications

Biological TargetAffinity/ActivityTherapeutic ImplicationExperimental Evidence
Adenosine A₂A ReceptorPotent Antagonism (IC₅₀ < 100nM)Parkinson's disease, NeuroprotectionPatent WO2021224636A1 [3]
Sodium Channels (Nav1.2)Moderate InhibitionSeizure suppressionStructural analogy to phthalimide derivatives [5]
Neuroinflammatory PathwaysMicroglial suppressionNeurodegenerative disordersA₂AR-mediated cytokine modulation [3]

Structural Analogy to Adenosine Receptor Antagonists

The molecule's core consists of a 2-hydroxy-2,3-dihydro-1H-indene scaffold linked to a para-cyano phenyl ring, creating a conformationally restricted bioisostere of xanthine-derived adenosine antagonists. The indan hydroxyl group forms critical hydrogen bonds within the A₂AR orthosteric pocket, mimicking the ribose moiety of endogenous adenosine [3] [7]. Docking simulations reveal hydrophobic interactions between the indane ring system and transmembrane helices 3/7 of the receptor, while the benzonitrile's nitrogen engages Asn253 via water-mediated hydrogen bonding. This configuration demonstrates >50-fold selectivity over A₁ receptors due to steric incompatibility within the A₁ binding cleft [6].

Comparative analysis with prototypical antagonist L-97-1 ( [6]) shows shared pharmacophoric elements:

  • Hydrophobic aryl domain (indenyl vs. benzylpurinedione)
  • Hydrogen bond donor/acceptor (indanol OH vs. purine carbonyls)
  • Polar extension (benzonitrile vs. aminophenyl ethyl)

Table 2: Structural Features of Adenosine Receptor Antagonists

CompoundCore StructureKey PharmacophoresTarget Specificity
4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrileHydroxyindane-benzonitrile1. Hydrogen-bonding hydroxyl2. Aromatic π-system3. Electron-withdrawing cyanoA₂AR selective (≥50-fold vs A₁) [3]
L-97-1 [6]Xanthine derivative1. Purinedione core2. 4-Aminophenethyl chain3. Benzyl groupDual A₁/A₂AR antagonist
3-[1-[(1R,2R)-4,6-difluoro-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-(2-methylpropanoyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]benzonitrileFluorinated indane-pyrazolopyridine1. Difluoroindanol2. Pyrazolopyridine3. BenzonitrileA₂AR antagonist (Patent derivatives) [7]

Historical Context: Evolution from Benzylidene-Indanone Scaffolds

The development of 4-(2-hydroxyindan-1-yl)benzonitrile represents a strategic departure from early benzylidene-indanone anticonvulsants, which primarily targeted voltage-gated sodium channels. Phenytoin-like phthalimide derivatives (e.g., 2-(pyren-1-yl)-1H-isoindole-1,3(2H)-dione) demonstrated sodium channel blockade through interaction with domain II-S6 residues but exhibited limited CNS bioavailability [5]. The contemporary scaffold addresses this limitation through:

  • Rigidification: Replacement of the flexible benzylidene linker with a conformationally restricted C1-C1' bond, reducing entropic penalty upon binding
  • Chiral Optimization: Introduction of asymmetric carbon at indan-1-position enabling enantioselective receptor engagement
  • Polarity Modulation: Substitution of ketone with hydroxyl group, improving aqueous solubility while maintaining hydrogen-bonding capability

This evolution is documented in patent literature (WO2021224636A1) where structural simplification of bicyclic adenosine antagonists yielded the title compound's optimized physicochemical profile (molecular weight reduction >150 Da compared to early leads) [3]. The benzonitrile group's introduction specifically addressed metabolic vulnerabilities observed in earlier amino-substituted analogs, extending plasma half-life in preclinical species.

Table 3: Structural Evolution Timeline

GenerationPrototype CompoundsPrimary TargetLimitations Addressed
First (1990s)N-phenylphthalimidese.g., 2-(Chrysen-1-yl)-1H-isoindole-1,3(2H)-dione [5]Sodium Channels (Nav1.2)High molecular weight (>300 Da), Poor CNS penetration
Second (2000s)Benzylidene-indanonese.g., (E)-2-Benzylidene-2,3-dihydro-1H-inden-1-oneDual sodium channel/Adenosine receptorsMetabolic instability (α,β-unsaturated ketone)
Current4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile [1] [4]Selective A₂A receptorChirality control, Metabolic stability (cyano substitution), Target selectivity

The compound exemplifies modern fragment-based drug design principles, achieving high ligand efficiency (LE > 0.45) through minimal structural components. X-ray crystallography confirms the bioactive conformation features perpendicular orientation between indane and benzonitrile planes, a geometry stabilized by intramolecular CH-π interactions [3] [4]. This spatial arrangement optimally presents pharmacophores to adenosine receptor subpockets, explaining its nanomolar affinity despite structural simplicity.

Properties

CAS Number

78370-66-8

Product Name

4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile

IUPAC Name

4-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

InChI

InChI=1S/C16H13NO/c17-10-11-5-7-12(8-6-11)16-14-4-2-1-3-13(14)9-15(16)18/h1-8,15-16,18H,9H2

InChI Key

NKKIXDDJZBFHJA-UHFFFAOYSA-N

SMILES

C1C(C(C2=CC=CC=C21)C3=CC=C(C=C3)C#N)O

Canonical SMILES

C1C(C(C2=CC=CC=C21)C3=CC=C(C=C3)C#N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.